molecular formula C11H12O5 B3164688 Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate CAS No. 893643-38-4

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

Cat. No.: B3164688
CAS No.: 893643-38-4
M. Wt: 224.21 g/mol
InChI Key: KTAJWQHLPFRNHQ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate typically involves the reaction of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is unique due to its specific structure, which combines the furan ring with ester and diketone functionalities. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Biological Activity

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a furan ring and diketone functionalities. The compound can be synthesized through a reaction involving 5-methylfurfural and ethyl acetoacetate under acidic or basic conditions. The synthesis typically involves aldol condensation, cyclization, and esterification processes, with common reagents including sulfuric acid or sodium hydroxide as catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan ring allows for π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme and receptor activities, leading to various biological effects such as:

  • Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms similar to known Bcl-2/Bcl-xL inhibitors .

Case Studies and Experimental Results

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of approximately 38 nM in inhibiting cell growth in small-cell lung cancer (H146) models .
    • Further modifications of the compound led to analogues with enhanced potency, indicating a structure-activity relationship that can be exploited for drug development.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, showing promising results in inhibiting growth at low concentrations. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Inflammatory Response :
    • In animal models of inflammation, treatments with this compound resulted in reduced markers of inflammation compared to control groups. This suggests potential applicability in treating chronic inflammatory conditions .

Data Summary

Biological ActivityIC50 (nM)Target/Model
Anticancer (H146)38Small-cell lung cancer
AntimicrobialVariesVarious bacterial strains
Anti-inflammatoryN/AAnimal models

Properties

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-3-15-11(14)9(13)6-8(12)10-5-4-7(2)16-10/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAJWQHLPFRNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

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